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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

Cat. No.: B3021657

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: On the Ambiguous CAS Number 99365-
44-3

It is imperative to begin this guide with a critical note on the Chemical Abstracts Service (CAS)
number 99365-44-3. An extensive review of supplier databases reveals a significant ambiguity
associated with this identifier. While some suppliers list this CAS number for 8-Bromo-5-
methoxyquinolin-4-ol, others associate it with entirely different molecular structures, including
indole derivatives such as "7-bromo-1,5-dimethyl-1H-indole-2,3-dione" and "1-acetyl-6-bromo-
1,3-dihydro-2H-indol-2-one". This discrepancy underscores the importance of verifying the
chemical identity of any substance procured under this CAS number through rigorous analytical
characterization. This guide will focus exclusively on the technical aspects of 8-Bromo-5-
methoxyquinolin-4-ol.

Introduction: The Quinolin-4-ol Scaffold in Modern
Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged
structure” due to its recurring presence in a multitude of biologically active compounds.[1]
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities,
including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The 4-
hydroxyquinoline (or its tautomeric form, quinolin-4-one) subset is of particular interest, forming
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the core of numerous therapeutic agents. The strategic placement of substituents on the
quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and
biological activity. This guide provides a comprehensive technical overview of 8-Bromo-5-
methoxyquinolin-4-ol, a promising but under-documented member of this chemical class.
Due to a lack of specific published data for this exact compound, this document will leverage
established principles of quinoline chemistry and data from closely related analogs to propose
synthetic routes, predict spectroscopic characteristics, and discuss potential applications.

Proposed Synthesis: A Mechanistic Approach via
the Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is well-established in the literature, with the Conrad-
Limpach and Gould-Jacobs reactions being two of the most robust and versatile methods.[5][6]
For the synthesis of 8-Bromo-5-methoxyquinolin-4-ol, the Conrad-Limpach reaction presents
a logical and efficient pathway. This two-step process involves the initial condensation of a
substituted aniline with a -ketoester to form an enamine intermediate, followed by a high-
temperature thermal cyclization.[7][8]

The proposed starting materials for this synthesis are 2-amino-4-bromoanisole (also known as
5-bromo-2-methoxyaniline) and ethyl acetoacetate.[9]

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate (Intermediate)

To a round-bottom flask, add equimolar amounts of 2-amino-4-bromoanisole and ethyl
acetoacetate.

o A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the
reaction.

e The mixture is typically stirred at room temperature or with gentle heating. The reaction
progress can be monitored by Thin-Layer Chromatography (TLC).

e The condensation reaction results in the formation of the enamine intermediate, ethyl 3-((5-
bromo-2-methoxyphenyl)amino)crotonate, with the elimination of water.[10]
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» Upon completion, the crude intermediate can be isolated by removing any solvent under
reduced pressure. For many applications, the crude product can be carried forward to the
next step without extensive purification.

Step 2: Thermal Cyclization to 8-Bromo-5-methoxyquinolin-4-ol

e The crude ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate is added to a high-boiling
point, inert solvent. Suitable solvents for this thermal cyclization include Dowtherm A,
diphenyl ether, or mineral oil, which can reach temperatures of approximately 250°C.[11]

e The reaction mixture is heated to around 250°C. This high temperature is necessary to
overcome the activation energy for the electrocyclic ring-closing reaction.[6]

o The reaction is monitored by TLC until the starting material is consumed.

e Upon cooling, the solid product, 8-Bromo-5-methoxyquinolin-4-ol, is expected to
precipitate from the reaction mixture.

e The product is collected by filtration and washed with a non-polar solvent (e.g., hexane or
petroleum ether) to remove the high-boiling solvent.

» Further purification can be achieved by recrystallization from a suitable solvent such as
ethanol or a mixture of DMF and water.

Diagram of the Proposed Synthetic Workflow:
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Step 1: Condensation

(Z-amino-4-bromoanisole) (Ethyl Acetoacetate)

Condensation
(fat. Acetic Acid, RT to gentle heat)

(Ethyl 3—((5—bromo-2—methoxyphenyl)amino)crotonat9

High-boiling solvent
(~250°C)

Step 2: Thermj val Cyclization

( )

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Bromo-5-methoxyquinolin-4-ol.

Predicted Spectroscopic and Physicochemical
Properties

In the absence of published experimental data, the spectroscopic characteristics of 8-Bromo-5-
methoxyquinolin-4-ol can be predicted based on the analysis of structurally similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts are based on the known spectra of quinoline
derivatives.[1][12][13][14]
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Predicted *H NMR Data

Proton Predicted Chemical Shift (ppm)
H2 8.0-8.2

H3 6.0-6.2

H6 72-74

H7 7.6-7.8

OCHs 3.9-41

OH 11.0 - 12.0 (broad)

Predicted 3C NMR Data

Carbon Predicted Chemical Shift (ppm)
Cc2 ~140
C3 ~110
C4 ~175
C4a ~140
C5 ~155
C6 ~115
Cc7 ~125
Ccs8 ~110
C8a ~145
OCHs ~56

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the hydroxyl, carbonyl! (from the

quinolin-4-one tautomer), and aromatic functionalities.[15][16][17][18]
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Predicted IR Data

Functional Group Predicted Wavenumber (cm™1)
O-H stretch (hydroxyl) 3400-3200 (broad)

C-H stretch (aromatic) 3100-3000

C=0 stretch (keto tautomer) 1650-1630

C=C/C=N stretch (aromatic) 1600-1450

C-O stretch (methoxy) 1250-1200

C-Br stretch 600-500

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion
due to the presence of a bromine atom (*°Br and 81Br isotopes in approximately a 1:1 ratio).[19]
[20]

Predicted Mass Spectrometry Data

lon Predicted m/z
[M]* 253/255
M-CHs]* 238/240

[

[M-COJ* 225/227
[M-Br]* 174

Reactivity and Potential for Further
Functionalization

The 8-Bromo-5-methoxyquinolin-4-ol core offers several sites for further chemical
modification, making it a versatile scaffold for creating a library of derivatives. The bromine
atom at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of
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substituents. The hydroxyl group at the 4-position can be alkylated or acylated, and the

qguinoline nitrogen can be quaternized.

Diagram of Potential Functionalization Sites:

8-Bromo-5-methoxyquinolin-4-ol Core

Functionalization Functionalization Functionalization

C4-Position (OH)
Alkylation, Acylation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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